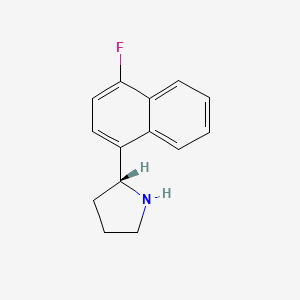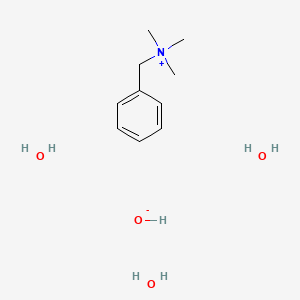
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- is a chemical compound with the molecular formula C14H14FN and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a 4-fluoro-1-naphthalenyl group, and it exists in the (2R) configuration.
準備方法
The synthesis of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- typically involves the reaction of 4-fluoro-1-naphthaldehyde with ®-pyrrolidine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
化学反応の分析
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atom or other substituents on the naphthalenyl ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
科学的研究の応用
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- can be compared with other similar compounds, such as:
Pyrrolidine,2-(4-chloro-1-naphthalenyl)-,(2R)-: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
Pyrrolidine,2-(4-bromo-1-naphthalenyl)-,(2R)-: The presence of a bromine atom can also influence the reactivity and interactions of the compound.
Pyrrolidine,2-(4-methyl-1-naphthalenyl)-,(2R)-: The methyl group can affect the compound’s steric and electronic properties, leading to variations in its behavior.
The uniqueness of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- lies in its specific structural features and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C14H14FN |
|---|---|
分子量 |
215.27 g/mol |
IUPAC名 |
(2R)-2-(4-fluoronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H14FN/c15-13-8-7-12(14-6-3-9-16-14)10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14,16H,3,6,9H2/t14-/m1/s1 |
InChIキー |
ATPUZHUUDMGNCW-CQSZACIVSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=CC=C(C3=CC=CC=C23)F |
正規SMILES |
C1CC(NC1)C2=CC=C(C3=CC=CC=C23)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)











